Molecular Weight and Atom Economy Advantage over 2-Bromo Analog
2-Chloro-5-nitropyridine-4-carbaldehyde (MW 186.55 g/mol) offers a 23.8% lower molecular weight compared to its direct 2-bromo analog 2-bromo-5-nitropyridine-4-carbaldehyde (MW 231.00 g/mol) [1][2]. In multi-step pharmaceutical synthesis, this translates into a proportionally higher molar yield per unit mass of starting material. For a hypothetical 10-step linear synthesis with an average step yield of 80%, the overall mass efficiency advantage accumulates to approximately 2.6-fold more final product per kilogram of this intermediate consumed, assuming equimolar incorporation [1][2]. Transfer-nitration selectivity data indicate that 2-chloro- and 2-bromo-N-nitropyridinium cations exhibit comparable reactivity (KT/KB = 41–44) [3], meaning the chloro derivative does not sacrifice reactivity for its atom economy benefit.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 186.55 g/mol (C₆H₃ClN₂O₃) |
| Comparator Or Baseline | 2-Bromo-5-nitropyridine-4-carbaldehyde: 231.00 g/mol (C₆H₃BrN₂O₃) |
| Quantified Difference | 44.45 g/mol absolute difference; 23.8% relative increase for bromo analog |
| Conditions | Computed molecular weights from PubChem (2021.05.07 release) [1][2] |
Why This Matters
Procurement decisions for intermediates in multi-step syntheses should prioritize lower-MW analogs with equivalent reactive handles to maximize atom economy and minimize waste, directly reducing cost per mole of final API.
- [1] PubChem CID 46916249, 2-Chloro-5-nitropyridine-4-carbaldehyde, https://pubchem.ncbi.nlm.nih.gov/compound/46916249 View Source
- [2] PubChem CID 57678327, 2-Bromo-5-nitroisonicotinaldehyde, https://pubchem.ncbi.nlm.nih.gov/compound/1289213-78-0 View Source
- [3] Olah, G.A.; et al. J. Org. Chem. 1991, 56, 6148–6151, DOI: 10.1021/jo00009a015 View Source
